molecular formula C16H14Cl2N2O2 B5742178 2,3-DICHLORO-N-(4-PROPANAMIDOPHENYL)BENZAMIDE

2,3-DICHLORO-N-(4-PROPANAMIDOPHENYL)BENZAMIDE

Cat. No.: B5742178
M. Wt: 337.2 g/mol
InChI Key: VKXNQRIBIYAZNH-UHFFFAOYSA-N
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Description

2,3-DICHLORO-N-(4-PROPANAMIDOPHENYL)BENZAMIDE is an organic compound belonging to the class of benzamides. Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 3 on the benzene ring, and a propanamide group attached to the nitrogen atom of the anilide group.

Properties

IUPAC Name

2,3-dichloro-N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-2-14(21)19-10-6-8-11(9-7-10)20-16(22)12-4-3-5-13(17)15(12)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXNQRIBIYAZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DICHLORO-N-(4-PROPANAMIDOPHENYL)BENZAMIDE typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-propanamidophenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-DICHLORO-N-(4-PROPANAMIDOPHENYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-DICHLORO-N-(4-PROPANAMIDOPHENYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-DICHLORO-N-(4-PROPANAMIDOPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DICHLORO-N-(4-PROPANAMIDOPHENYL)BENZAMIDE is unique due to its specific substitution pattern on the benzene ring and the presence of the propanamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

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